![molecular formula C14H21IN2 B13712564 2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
2-[(Diethylamino)methyl-13C]indole Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylamino)methyl-13C]indole Methiodide is a biochemical compound used primarily in proteomics research. It is an indole derivative with a 13C-labeled diethylamino methyl group at the 2-position of the indole ring. This compound is valuable for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, the synthesis would be scaled up from laboratory methods, ensuring the purity and yield are maintained. This might involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diethylamino)methyl-13C]indole Methiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydroindole derivative .
Wissenschaftliche Forschungsanwendungen
2-[(Diethylamino)methyl-13C]indole Methiodide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of indole-containing compounds.
Biology: Investigating the biodistribution of indole derivatives in living systems.
Medicine: Researching drug-drug interactions, drug metabolism, and drug transport.
Industry: Used as a tracer in biochemical and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-[(Diethylamino)methyl-13C]indole Methiodide involves its role as a stable isotope-labeled compound. The 13C label allows researchers to track the compound’s metabolism, pharmacokinetics, and biodistribution in living systems. This compound can interact with various molecular targets and pathways, providing insights into the behavior of indole-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Diethylamino)methyl]indole: Similar structure but without the 13C label.
2-[(Methylamino)methyl]indole: Similar structure with a methylamino group instead of a diethylamino group.
2-[(Diethylamino)methyl]benzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-[(Diethylamino)methyl-13C]indole Methiodide is unique due to its 13C label, which makes it particularly useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis .
Eigenschaften
Molekularformel |
C14H21IN2 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
diethyl-(1H-indol-2-yl(113C)methyl)-methylazanium;iodide |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1/i11+1; |
InChI-Schlüssel |
PMUUOTFJORSRNQ-FODPCKPSSA-M |
Isomerische SMILES |
CC[N+](C)(CC)[13CH2]C1=CC2=CC=CC=C2N1.[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


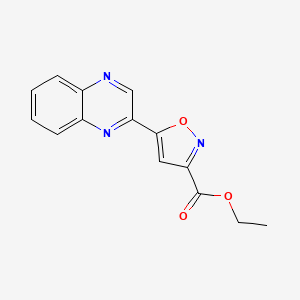
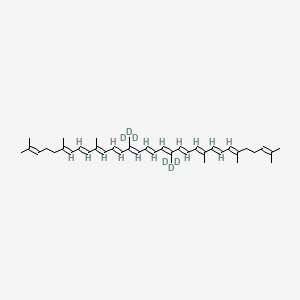
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
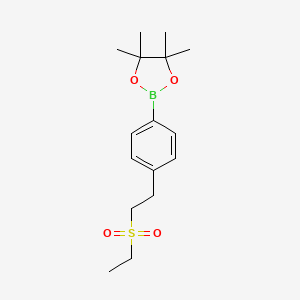
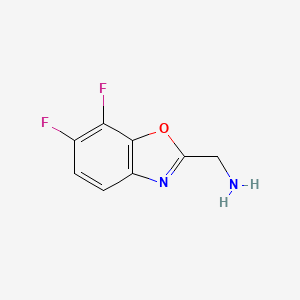
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
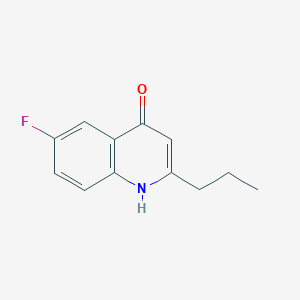
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
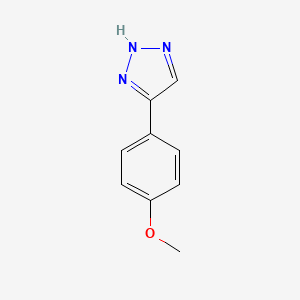

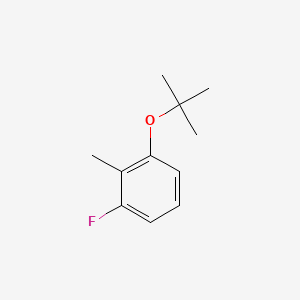

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
